(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone (4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16492084
InChI: InChI=1S/C15H19NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3
SMILES:
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol

(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone

CAS No.:

Cat. No.: VC16492084

Molecular Formula: C15H19NO3

Molecular Weight: 261.32 g/mol

* For research use only. Not for human or veterinary use.

(4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone -

Specification

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
IUPAC Name 4-benzyl-3-(2-methylbutanoyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C15H19NO3/c1-3-11(2)14(17)16-13(10-19-15(16)18)9-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3
Standard InChI Key IDJHFWFQTXWYQU-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound’s structure integrates a 2-oxazolidinone core substituted at the 3- and 4-positions with a (2R)-2-methyl-1-oxobutyl group and a phenylmethyl moiety, respectively. The (4R) and (2R) stereochemical descriptors indicate the absolute configuration of the chiral centers, which are pivotal for its reactivity and interactions in asymmetric synthesis. Computational modeling and X-ray crystallography of analogous oxazolidinones suggest that the phenylmethyl group enhances steric bulk, directing regioselectivity in subsequent reactions .

Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₈NO₃
Molecular Weight261.32 g/mol
Physical FormLight yellow oil
SolubilityChloroform, DCM, DMSO
Storage Conditions2–8°C, protected from light

The compound’s oil-like consistency and moderate polarity facilitate its use in solution-phase reactions, while its stability under refrigeration ensures long-term viability .

Synthesis and Manufacturing Processes

Reaction Pathways

The synthesis of (4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone typically involves multi-step protocols to establish stereochemical control. A representative route, as described by Yang et al. (2012), begins with the condensation of (R)-2-methylbutyric acid with a phenylmethyl-protected oxazolidinone precursor under Mitsunobu conditions . Key steps include:

  • Enolate Formation: Deprotonation of the oxazolidinone core using a strong base (e.g., LDA) generates a nucleophilic enolate.

  • Alkylation: Reaction with an (R)-configured electrophile introduces the 2-methyl-1-oxobutyl side chain.

  • Stereochemical Purification: Chromatographic separation ensures enantiomeric purity, critical for downstream applications.

Optimization of reaction parameters, such as temperature (−78°C for enolate formation) and solvent (THF), minimizes racemization and maximizes yield .

Applications in Organic Synthesis and Drug Development

Asymmetric Induction

The compound’s rigid oxazolidinone scaffold serves as a chiral auxiliary in asymmetric aldol and Michael additions. For example, in the synthesis of (R)-2-methylbutyric acid, it directs the stereoselective formation of carbon–carbon bonds, achieving enantiomeric excesses >95% . This capability is invaluable for constructing complex natural products and active pharmaceutical ingredients (APIs).

Intermediate in Antimicrobial Agents

While direct biological activity data for this specific compound remains unpublished, structural analogs like linezolid highlight the oxazolidinone scaffold’s potential. Linezolid’s mechanism—inhibition of bacterial protein synthesis via ribosomal binding—suggests that modifications to the side chains of (4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone could yield novel antibiotics .

Comparative Analysis with Related Oxazolidinones

CompoundKey Structural DifferencesFunctional Distinctiveness
LinezolidFluorophenyl group substitutionBroad-spectrum antibiotic activity
(S)-OxazolidinoneOpposite stereochemistrySynthetic versatility
EperezolidMorpholine ring additionEnhanced pharmacokinetics

The absence of electronegative substituents (e.g., fluorine) in (4R)-3-[(2R)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone differentiates it from clinical oxazolidinones, underscoring its niche as a synthetic intermediate rather than a direct therapeutic agent .

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